Bis(tributylstannyl)acetylene
Overview
Description
Bis(tributylstannyl)acetylene is a chemical compound with the linear formula [CH3(CH2)3]3SnC≡CSn[(CH2)3CH3]3 . It has a molecular weight of 604.13 .
Molecular Structure Analysis
The molecular structure of Bis(tributylstannyl)acetylene consists of two tributylstannyl groups attached to an acetylene group .Chemical Reactions Analysis
Bis(tributylstannyl)acetylene has been used in the synthesis of conjugated polymers and versatile coupling intermediates . It’s often used in Stille coupling reactions .Physical And Chemical Properties Analysis
Bis(tributylstannyl)acetylene is a liquid at 20°C. It has a refractive index (n20/D) of 1.493 and a density of 1.147 g/mL at 25°C .Scientific Research Applications
Synthesis of Symmetrical Diarylalkynes Bis(tributylstannyl)acetylene has been used in the synthesis of symmetrical diarylalkynes through a double Stille coupling process. This method provides an efficient and safer alternative to using acetylene directly in compound preparation (Cummins, 1994).
Ethynylation of Azaaromatics The compound plays a role in the ethynylation of azaaromatics. It can trap unstable N-alkoxycarbonyl quaternary salts of azaaromatics in situ, leading to the formation of 2-ethynyl adducts in good yields. This reaction is particularly applicable to various aromatics including pyridine and imidazole (Itoh, Hasegawa, Nagata, Okada, & Ohsawa, 1994).
Creation of Symmetric Diarylacetylenes Bis(tri-n-butylstannyl)acetylene has been synthesized and utilized to create symmetric diarylacetylenes with high solution-state fluorescence quantum yields, studied using UV–vis and fluorescence spectroscopies (Brown & Eichler, 2011).
Hydrostannation of Acetylenic Acid Derivatives The reaction of acetylenedicarboxylic acid and propiolic acid with tributyltin hydride, yielding vinylic tin compounds, demonstrates the hydrostannation applications of bis(tributylstannyl)acetylene. This showcases its utility in regiochemical reactions (Bew & Sweeney, 1991).
In Organic Synthesis and Reactions The compound finds applications in various organic synthesis and reaction processes. For example, its role in the preparation of bis(tert-butylsulfonyl)acetylene, a highly reactive dienophile, and its involvement in the synthesis of different organic compounds with potential for various applications (Riera, Martí, Moyano, Pericàs, & Santamaria, 1990).
Development of Functionalized Acetylenes Bis(tributylstannyl) acetylene is used in the creation of bifunctionalized acetylenes, highlighting its versatility in organic synthesis. It facilitates the production of various functionalized compounds (Stang & Zhdankin, 1991).
Mesoporous Organic-Inorganic Hybrid Gel Synthesis The tributylstannyl ester of polymeric silicic acid, derived from bis(tributylstannyl)acetylene, has been used to prepare mesoporous organic-inorganic hybrid gels. This indicates its utility in materials science and nanotechnology (Oikawa, Kageyama, Sugizaki, Moriya, Nakamura, & Endo, 2000).
Safety And Hazards
properties
IUPAC Name |
tributyl(2-tributylstannylethynyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C4H9.C2.2Sn/c6*1-3-4-2;1-2;;/h6*1,3-4H2,2H3;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUONNQGFXOEMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C#C[Sn](CCCC)(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54Sn2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10308347 | |
Record name | Bis(tributylstannyl)acetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10308347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(tributylstannyl)acetylene | |
CAS RN |
994-71-8 | |
Record name | 994-71-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203205 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bis(tributylstannyl)acetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10308347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(tributylstannyl)acetylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.